Lipophilicity Advantage: 1.8-LogP-Unit Reduction vs. All-Carbon Spiro[5.5]undecan-3-one
The target compound exhibits a computed XLogP3-AA of 1.2, which is 1.8 log units lower than the all-carbon analog spiro[5.5]undecan-3-one (XLogP3-AA = 3.0) . This substantial reduction in lipophilicity is attributed to the endocyclic oxygen atom within the tetrahydropyran-4-one ring and translates into a shift from the lipophilic-efficiency ceiling towards more favorable aqueous solubility and reduced metabolic clearance risk .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | Spiro[5.5]undecan-3-one (all-carbon analog); XLogP3-AA = 3.0 |
| Quantified Difference | ΔXLogP3-AA = -1.8 log units (60% lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
This differential directly impacts procurement decisions for lead optimization programs where controlling LogP within the 1–3 range is critical for oral bioavailability and avoiding promiscuous target binding.
- [1] PubChem Compound Summary CID 64105805, 1-Oxaspiro[5.5]undecan-4-one. XLogP3-AA = 1.2. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary CID 574172, Spiro[5.5]undecan-3-one. XLogP3-AA = 3.0. National Center for Biotechnology Information (2026). View Source
